molecular formula C9H11NOS B13274143 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13274143
M. Wt: 181.26 g/mol
InChI Key: PLPAEOCFCKWRKH-UHFFFAOYSA-N
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Description

Key Nomenclature Breakdown:

Component Description
Cyclopropane Three-membered saturated hydrocarbon ring (C$$3$$H$$6$$).
1-Carbaldehyde Aldehyde functional group (-CHO) at position 1 of the cyclopropane.
(4-Methyl-1,3-thiazol-2-yl)methyl Methyl-substituted thiazole (heterocycle with N and S) at position 2, linked via a methylene group.

The numbering of the thiazole ring follows IUPAC guidelines, where position 1 is sulfur, position 3 is nitrogen, and the methyl group resides at position 4. The suffix -al denotes the aldehyde, while the prefix 1- ensures unambiguous positioning of substituents on the cyclopropane.

Molecular Geometry and Stereochemical Considerations

The compound exhibits a unique geometry dominated by two structural features:

  • Cyclopropane Ring Strain :
    The cyclopropane core adopts a planar triangular geometry with C-C-C bond angles of 60°, far from the ideal tetrahedral angle of 109.5°. This distortion induces angle strain (≈29 kcal/mol), making the ring highly reactive. Hybridization of cyclopropane carbons is intermediate between sp$$^3$$ and sp$$^2$$, with bent bonds allowing partial π-character.

  • Thiazole and Aldehyde Groups :
    The thiazole ring is fully aromatic and planar, with delocalized π-electrons across the N-C-S-C framework. The aldehyde group forms a trigonal planar geometry around the carbonyl carbon (C=O bond length ≈1.22 Å).

Geometric Parameters:

Feature Value
Cyclopropane C-C-C angle 60°
Thiazole C-S-C angle ≈86°
Aldehyde C=O bond length 1.22 Å

No chiral centers are present in the molecule, as the cyclopropane carbon bearing the aldehyde and thiazole-methyl substituents is bonded to two identical CH$$_2$$ groups from the ring.

Comparative Analysis with Related Cyclopropane-Thiazole Hybrid Systems

The structural and electronic properties of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can be contextualized against related hybrids:

Comparative Table: Cyclopropane-Thiazole Derivatives

Compound Substituent on Thiazole Molecular Weight (g/mol) Key Structural Difference
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde Methyl at position 4 181.26 Electron-donating methyl group enhances thiazole aromaticity.
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde Chloro at position 2 201.67 Electron-withdrawing chlorine alters reactivity and dipole moment.
  • Electronic Effects : The methyl group in the title compound donates electrons via hyperconjugation, stabilizing the thiazole ring. In contrast, chloro-substituted analogs exhibit increased electrophilicity at the thiazole’s 2-position.
  • Steric Considerations : The methylene bridge (-CH$$_2$$-) between cyclopropane and thiazole introduces flexibility, mitigating steric clashes between the rigid cyclopropane and planar thiazole.

These structural nuances influence properties such as solubility, dipole moment, and reactivity in nucleophilic addition reactions at the aldehyde group.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c1-7-5-12-8(10-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3

InChI Key

PLPAEOCFCKWRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2(CC2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1,3-thiazol-2-ylmethylamine Intermediate

One common intermediate is (2-methylthiazol-4-yl)methanamine, which can be prepared by hydrazinolysis of phthalimide derivatives:

Yield Reaction Conditions Experimental Notes
330 mg Hydrazine hydrate in ethanol, 20°C, 0.5 h Stirring a mixture of 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione and hydrazine hydrate in ethanol at room temperature for 30 minutes, followed by concentration and silica gel chromatography purification.

This step efficiently liberates the amine functional group on the thiazole ring, enabling further coupling reactions.

Formation of Cyclopropane-1-carbaldehyde or Its Derivatives

Cyclopropane-1-carbaldehyde can be accessed via cyclopropanation reactions or from cyclopropane carboxylic acid derivatives reduced or oxidized to the aldehyde stage. Specific details on this step for this compound are less frequently reported but generally involve:

  • Simmons-Smith cyclopropanation of alkenes
  • Controlled oxidation of cyclopropanemethanol or reduction of cyclopropanecarboxylic acid derivatives

Coupling of Thiazole Moiety to Cyclopropane Aldehyde

The key step is linking the thiazolylmethylamine to the cyclopropane aldehyde. Typical methods include:

  • Reductive amination: Reacting cyclopropane-1-carbaldehyde with (4-methyl-1,3-thiazol-2-yl)methanamine under mild reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in solvents like ethanol or dichloromethane.
  • Nucleophilic substitution: Using activated cyclopropane derivatives (e.g., halides) to react with thiazolylmethylamine in the presence of bases like triethylamine or diisopropylethylamine in polar aprotic solvents (e.g., N,N-dimethylformamide) at elevated temperatures (around 60°C) for prolonged times (up to 18 hours).
Step Reagents/Conditions Yield Notes
Reductive amination Cyclopropane-1-carbaldehyde + (4-methyl-1,3-thiazol-2-yl)methanamine, NaBH3CN, ethanol, room temp Moderate to good Mild conditions preserve functional groups, typical for aldehyde-amine coupling
Nucleophilic substitution Cyclopropane chloride + thiazolylmethylamine, diisopropylethylamine, DMF, 60°C, 18 h ~36% Requires purification by HPLC or chromatography, moderate yields due to side reactions

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using solvent gradients (e.g., dichloromethane:methanol mixtures).
  • Final products are characterized by NMR, MS, and HPLC techniques to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents Conditions Yield Purification Method Reference
Hydrazinolysis to obtain thiazolylmethylamine Hydrazine hydrate, ethanol 20°C, 0.5 h 330 mg from 1 g precursor Silica gel chromatography
Coupling via nucleophilic substitution Cyclopropane chloride, thiazolylmethylamine, diisopropylethylamine, DMF 60°C, 18 h 36% HPLC or silica gel chromatography
Reductive amination Cyclopropane-1-carbaldehyde, thiazolylmethylamine, NaBH3CN Room temp, ethanol Moderate to good Chromatography

Chemical Reactions Analysis

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to two analogs:

1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (cyclohexyl analog)

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (pyrrole-thiazole analog)

Property Target Compound Cyclohexyl Analog Pyrrole-Thiazole Analog
Molecular Formula Likely $ \text{C}{10}\text{H}{11}\text{NOS} $ $ \text{C}{12}\text{H}{20}\text{O} $ $ \text{C}8\text{H}6\text{N}_2\text{OS} $
Molecular Weight ~207.3 g/mol (estimated) 180.29 g/mol 178.21 g/mol
Key Functional Groups Cyclopropane, aldehyde, 4-methylthiazole Cyclopropane, aldehyde, cyclohexyl Aldehyde, pyrrole, thiazole
Heteroatoms N, S None N, S
Ring Strain High (cyclopropane) High (cyclopropane) Low (aromatic pyrrole/thiazole)

Physicochemical Properties

  • Solubility: The thiazole and aldehyde groups in the target compound enhance polarity, likely increasing solubility in polar solvents (e.g., DMSO, methanol) compared to the non-polar cyclohexyl analog . The pyrrole-thiazole analog’s dual aromatic rings may further improve solubility but reduce lipophilicity relative to the target compound .
  • The 4-methylthiazole in the target compound may offer stabilization via aromatic conjugation, unlike the cyclohexyl group .

Biological Activity

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with a unique structural configuration that includes a cyclopropane ring and a thiazole moiety. Its molecular formula is C9H11NOSC_9H_{11}NOS and it has a molecular weight of approximately 181.26 g/mol. The compound has garnered attention for its potential biological activities, particularly due to the thiazole component, which is known for various medicinal properties.

Antimicrobial Properties

Thiazole derivatives, including 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of microorganisms, including bacteria and fungi.

Table 1: Comparative Biological Activities of Thiazole Derivatives

Compound NameStructureBiological Activity
4-MethylthiazoleStructureAntimicrobial
2-AminothiazoleStructureAntifungal
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehydeStructurePotential antimicrobial

The biological activity of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions can modulate cellular pathways associated with microbial resistance and inflammation.

Research has shown that thiazole-containing compounds can disrupt microbial cell walls or inhibit essential enzymes, leading to cell death or growth inhibition. For instance, studies have demonstrated that certain thiazole derivatives can inhibit the growth of fungi by interfering with their metabolic processes.

Study on Antifungal Activity

A notable study evaluated the antifungal properties of several thiazole derivatives, including 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde. The results indicated that this compound exhibited significant growth inhibition against various fungal strains. The median effective concentrations (EC50) were determined to be promising, suggesting potential as a lead compound in antifungal drug development.

Study on Anticancer Potential

Another area of interest is the anticancer potential of thiazole derivatives. Research has indicated that compounds structurally related to 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and the modulation of cell cycle progression.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis involves two critical steps: (1) cyclopropane ring formation and (2) thiazole-methyl group functionalization.

  • Cyclopropanation : Use cyclopropane-1-carbaldehyde precursors (e.g., via [2+1] cycloaddition with diazo compounds or vinylogous reactions) under controlled temperatures (0–5°C) to minimize ring strain-induced side reactions .
  • Thiazole Coupling : Employ nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methylthiazole moiety. Optimize solvent polarity (e.g., DMF or THF) and base strength (K₂CO₃ or Cs₂CO₃) to enhance regioselectivity .
  • Yield Optimization : Monitor intermediates via TLC/HPLC and use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 80°C) .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropanation (Diazo, 0°C)6592%
2Suzuki Coupling (Pd(PPh₃)₄, 80°C)7895%

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting) and aldehyde protons (δ 9.5–10.0 ppm). Thiazole protons appear as singlet(s) near δ 7.0–8.0 ppm .
    • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N/C-S vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of aldehyde group: m/z –28) .
  • X-ray Crystallography : Resolve ambiguities in cyclopropane-thiazole spatial arrangement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as inconsistent antimicrobial potency across studies?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts. Validate with dynamic light scattering (DLS) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehyde derivatives) that may skew results .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase) and correlate with experimental IC₅₀ values .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

Methodological Answer:

  • Analog Synthesis : Modify the (1) cyclopropane ring (e.g., fluorinated derivatives), (2) thiazole substituents (e.g., Cl, NO₂), or (3) aldehyde group (e.g., oxime or hydrazone derivatives) .
  • Biological Screening : Test analogs against panels of enzymes (e.g., kinases, cytochrome P450) to assess off-target effects. Use SPR (Surface Plasmon Resonance) for binding kinetics .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (µM) vs. Target ASelectivity Ratio (Target A/B)
ParentNone12.31.0
Analog 1Cyclopropane-F8.73.2
Analog 2Thiazole-NO₂5.40.8

Q. What mechanistic insights explain the compound’s instability under basic conditions?

Methodological Answer:

  • Degradation Pathways :
    • Aldhyde Oxidation : The aldehyde group oxidizes to carboxylic acid in basic aqueous media (pH > 9). Monitor via pH-stat titration .
    • Cyclopropane Ring Opening : Base-induced ring strain relief generates allylic intermediates. Track via ¹H NMR kinetics (disappearance of δ 1.5 ppm protons) .
  • Stabilization Strategies :
    • Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive groups .
    • Structural Tweaks : Replace aldehyde with ketone or ester moieties to reduce electrophilicity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (target 2–3), aqueous solubility (≥50 µM), and CYP450 inhibition .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) with StarDrop or MetaSite .
  • Free Energy Calculations : Apply MM-PBSA to predict binding free energy changes upon derivatization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%)?

Methodological Answer:

  • Reproducibility Checks : Validate purity of starting materials (e.g., 4-methylthiazole-2-methanol) via GC-MS .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation in real-time .
  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .

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